1-Methyl-4-(4-nitrophenyl)-1,4-diazepane
Description
Significance of Seven-Membered Nitrogen Heterocycles in Medicinal Chemistry Research
Seven-membered nitrogen-containing heterocycles, a class that includes 1,4-diazepanes, are integral to modern medicinal chemistry. Analysis of FDA-approved drugs reveals that approximately 60% of unique small-molecule therapeutics contain a nitrogen-based heterocycle, highlighting their structural importance. The prevalence of these structures is attributed to their metabolic stability and their ability to form key interactions, such as hydrogen bonds, with biological targets like proteins and nucleic acids.
Compounds featuring a seven-membered N-heterocyclic ring exhibit a vast spectrum of biological activities, including applications as agents targeting the central nervous system (CNS), as well as antibacterial, anticancer, antiviral, and antiparasitic agents. The non-planar and flexible nature of the seven-membered ring provides a three-dimensional diversity that is advantageous for designing drugs with improved pharmacological profiles, such as enhanced bioavailability and target specificity. A notable example from this class is Diazepam, a benzodiazepine (B76468) containing a fused diazepine (B8756704) ring, which is widely prescribed for conditions like anxiety and muscle spasms. The continued exploration of these scaffolds underscores their potential as foundational elements in the discovery of next-generation medicines. semanticscholar.org
Overview of 1-Methyl-4-(4-nitrophenyl)-1,4-Diazepane within the Diazepane Class
This compound is a specific derivative of the core 1,4-diazepane (also known as homopiperazine) scaffold. Its structure is defined by the attachment of a methyl group to one of the nitrogen atoms and a 4-nitrophenyl group to the other. The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences the electronic properties of the molecule. While this specific compound is not extensively documented in peer-reviewed research literature, its constituent parts—the diazepane ring, the N-methyl group, and the nitrophenyl moiety—are common motifs in medicinal chemistry.
Below is a table of its computed chemical properties.
| Property | Value |
| Molecular Formula | C12H17N3O2 |
| Molecular Weight | 235.28 g/mol |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 55.1 Ų |
| Formal Charge | 0 |
Note: These properties are computationally derived and have not been experimentally verified in published literature.
Scope and Research Focus of the Chemical Compound
Based on the available scientific literature, this compound has not been a primary focus of dedicated biological or pharmacological studies. Its principal role appears to be that of a synthetic intermediate or a building block in the broader field of organic synthesis.
The structure suggests potential utility in chemical library synthesis for drug discovery. The nitro group on the phenyl ring is a versatile functional group that can be readily reduced to an amine (aniline derivative). This transformation would provide a reactive site for further chemical modification, allowing for the attachment of various other molecular fragments to explore structure-activity relationships. This strategy is a common approach in medicinal chemistry for generating a series of related compounds for biological screening. Therefore, the research focus for this compound is likely centered on its use in the synthesis of more complex molecules rather than on its own intrinsic biological activity.
Structure
2D Structure
3D Structure
Properties
CAS No. |
223786-22-9 |
|---|---|
Molecular Formula |
C12H17N3O2 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-methyl-4-(4-nitrophenyl)-1,4-diazepane |
InChI |
InChI=1S/C12H17N3O2/c1-13-7-2-8-14(10-9-13)11-3-5-12(6-4-11)15(16)17/h3-6H,2,7-10H2,1H3 |
InChI Key |
XNADLAKKHYPORF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
solubility |
>35.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Advanced Synthetic Strategies and Chemical Transformations of 1 Methyl 4 4 Nitrophenyl 1,4 Diazepane
General Synthetic Routes to the 1,4-Diazepane Core and its Derivatives
The synthesis of the 1,4-diazepane scaffold can be achieved through various methodologies, primarily involving the formation of the seven-membered ring or the derivatization of a pre-existing diazepane core. For N-aryl derivatives like the nitrophenyl-substituted diazepane, common strategies include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orglibretexts.org
The SNAr pathway is particularly effective when the aromatic ring is activated by a strong electron-withdrawing group, such as the nitro group in 1-fluoro-4-nitrobenzene (B44160). youtube.com The electron-deficient nature of the aromatic ring facilitates attack by a nucleophilic amine, in this case, a monosubstituted 1,4-diazepane, to form the C-N bond. youtube.comnih.gov
Alternatively, the Buchwald-Hartwig amination offers a versatile and widely applicable method for C-N bond formation. wikipedia.org This palladium-catalyzed reaction can couple a broad range of amines with aryl halides or triflates, often under milder conditions than traditional methods and with high functional group tolerance. libretexts.orgresearchgate.netacsgcipr.org
Multi-step Synthesis and Yield Optimization
The synthesis of 1-methyl-4-(4-nitrophenyl)-1,4-diazepane is typically a multi-step process that requires careful planning to ensure regioselectivity and high yields. A plausible synthetic route involves the sequential introduction of the aryl and methyl groups onto the diazepane nitrogen atoms. This often necessitates the use of protecting groups to control the reactivity of the two amine centers.
A common approach begins with the mono-protection of commercially available 1,4-diazepane, for instance, using a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc-1,4-diazepane possesses a single free secondary amine, which can then be subjected to arylation.
Step 1: Arylation The N-Boc-1,4-diazepane can be arylated with an activated aryl halide like 1-fluoro-4-nitrobenzene via nucleophilic aromatic substitution (SNAr). The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) in the presence of a base (e.g., K₂CO₃ or Et₃N) to yield 1-Boc-4-(4-nitrophenyl)-1,4-diazepane.
Step 2: Deprotection The Boc protecting group is subsequently removed under acidic conditions, commonly using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an appropriate solvent, to afford 1-(4-nitrophenyl)-1,4-diazepane.
Step 3: Methylation The final step is the selective N-methylation of the free secondary amine. This can be accomplished using various methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base. A common and effective method is reductive amination using formaldehyde (B43269) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or formic acid (Eschweiler-Clarke reaction).
Yield optimization at each stage is crucial. For the arylation and alkylation steps, factors such as the choice of solvent, base, temperature, and reaction time must be carefully controlled. In palladium-catalyzed couplings, the selection of the specific palladium precursor and phosphine (B1218219) ligand is critical for achieving high efficiency. libretexts.orgnih.gov
| Step | Reaction Type | Typical Reagents | Solvent | Base | Typical Yield |
|---|---|---|---|---|---|
| Arylation | SNAr | 1-Fluoro-4-nitrobenzene | DMF | K₂CO₃ | 75-90% |
| Arylation | Buchwald-Hartwig | 1-Bromo-4-nitrobenzene, Pd₂(dba)₃, BINAP | Toluene | NaOt-Bu | 80-95% |
| Deprotection | Acidolysis | Trifluoroacetic Acid (TFA) | DCM | N/A | >95% |
| Methylation | Reductive Amination | Formaldehyde, NaBH(OAc)₃ | 1,2-Dichloroethane | N/A | 85-95% |
Ring Closure and Cyclization Reactions
The 1,4-diazepane core itself is generally synthesized through cyclization reactions of linear precursors. One common strategy involves the double N-alkylation of a diamine, such as ethylenediamine, with a three-carbon dielectrophile. Another powerful method is intramolecular reductive amination. acs.org In this approach, a linear amino-ketone precursor undergoes cyclization and subsequent reduction in one pot to form the heterocyclic ring. acs.org This method is particularly useful for creating chiral diazepanes if a chiral starting material or an asymmetric catalyst is employed. acs.org
For example, the reaction between a suitably substituted N-(2-aminoethyl)alanine derivative can lead to an intermediate that, upon reduction and cyclization, forms the diazepanone ring, which can be further reduced to the 1,4-diazepane.
Deprotection Methodologies in 1,4-Diazepane Synthesis
In multi-step syntheses involving symmetrical difunctional compounds like 1,4-diazepane, the use of protecting groups is essential for achieving regioselectivity. The choice of protecting group is dictated by its stability to the reaction conditions used in subsequent steps and the ease of its removal.
For the nitrogen atoms in the diazepane ring, carbamate-based protecting groups are widely used.
tert-Butoxycarbonyl (Boc): This group is stable under a wide range of non-acidic conditions but is readily cleaved by treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Carboxybenzyl (Cbz or Z): The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation (e.g., H₂ over Pd/C), which simultaneously reduces other sensitive functionalities like nitro groups. This makes it a less suitable choice for the synthesis of this compound if the nitro group needs to be preserved.
Functionalization and Derivatization of the this compound Scaffold
Once synthesized, the this compound molecule presents several opportunities for further chemical modification. These transformations can be directed at either the diazepane ring or the 4-nitrophenyl moiety, allowing for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.
Introduction of Substituents on the Diazepane Ring
While the nitrogen atoms in the target compound are already fully substituted, the carbon backbone of the diazepane ring can be functionalized. This is typically achieved by starting with a diazepane precursor that already contains a functional group on the carbon skeleton, such as a ketone (diazepanone) or an amine.
For instance, starting with a 1,4-diazepan-6-amine (B1415134) derivative allows for the introduction of various substituents at the C-6 position. nih.gov Similarly, using a 1,4-diazepan-5-one (B1224613) allows for alpha-alkylation at the C-6 position adjacent to the carbonyl group. nih.gov The resulting ketone can then be further modified or reduced. These strategies enable the synthesis of analogues with diverse substituents on the diazepane ring, which can modulate the compound's physicochemical properties and biological activity.
Chemical Modifications of the 4-Nitrophenyl Moiety
The 4-nitrophenyl group is a versatile synthetic handle that allows for numerous chemical transformations. The most prominent reaction is the reduction of the nitro group to an aniline (B41778) (4-aminophenyl). masterorganicchemistry.com This transformation fundamentally alters the electronic properties of the aromatic ring, converting a strongly electron-withdrawing group into a strongly electron-donating one.
The reduction can be achieved using various methods:
Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. masterorganicchemistry.comrsc.orgresearchgate.net
Metal/Acid Reduction: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid (e.g., HCl) are also effective. masterorganicchemistry.com
Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst can also be used for the reduction. researchgate.net
| Method | Reagents | Typical Conditions | Notes |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Methanol or Ethanol, RT, 1-4 atm H₂ | High yield, clean reaction. rsc.org |
| Catalytic Hydrogenation | H₂, Raney Ni | Ethanol, RT-50°C, H₂ pressure | Cost-effective catalyst. masterorganicchemistry.com |
| Metal in Acid | SnCl₂·2H₂O, HCl | Ethanol, Reflux | Stoichiometric amounts of metal salt required. wikipedia.org |
| Metal in Acid | Fe, HCl or NH₄Cl | Water/Ethanol, Reflux | Inexpensive and effective. masterorganicchemistry.com |
The resulting 4-amino derivative, 4-(1-methyl-1,4-diazepan-4-yl)aniline, is a key intermediate for further derivatization. The primary aromatic amine can undergo a wide array of reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Diazotization: Conversion to a diazonium salt, which can then be displaced by various nucleophiles (Sandmeyer reaction) to introduce groups such as -OH, -CN, or halogens.
These modifications allow for extensive exploration of the chemical space around the phenyl ring, providing a powerful tool for tuning the properties of the parent molecule.
Regioselective Synthesis and Stereochemical Control
The synthesis of unsymmetrically substituted 1,4-diazepanes, such as this compound, presents a significant challenge in controlling regioselectivity. The two nitrogen atoms of the diazepine (B8756704) ring, unless rendered chemically distinct by other structural features, can both undergo reaction, leading to a mixture of isomers. Achieving regioselective synthesis, therefore, requires a strategic approach to differentiate the reactivity of the two nitrogen atoms.
One common strategy involves the use of protecting groups. For instance, a precursor to the diazepine ring can be selectively protected at one nitrogen atom, allowing for the functionalization of the other. Subsequent deprotection and a second, different functionalization reaction can then be performed to introduce the desired substituents at specific positions. The choice of protecting group is critical and depends on the reaction conditions of the subsequent steps.
Stereochemical control is another important aspect, particularly when chiral centers are present or introduced into the diazepine ring. For substituted diazepanes, the seven-membered ring can exist in various conformations, and the substituents can have specific spatial orientations. The use of chiral starting materials, chiral catalysts, or stereoselective reactions is essential for controlling the stereochemistry of the final product. For example, asymmetric synthesis can be employed to produce enantiomerically pure diazepane derivatives, which is often crucial for their biological activity.
Detailed research findings on the specific regioselective synthesis and stereochemical control for this compound are not extensively documented in publicly available literature. However, general principles of organic synthesis suggest that a multi-step approach, potentially involving sequential N-alkylation and N-arylation of a protected 1,4-diazepane core, would be a viable route. The order of introduction of the methyl and 4-nitrophenyl groups would be a key factor in achieving the desired regioselectivity.
Innovative Synthetic Methodologies for Diazepane Derivatives
Recent advances in organic synthesis have led to the development of novel and efficient methods for the construction of the diazepine core. These innovative methodologies offer advantages such as increased molecular diversity, improved reaction efficiency, and the ability to introduce a wide range of functional groups.
N-Propargylamine Cyclization Pathways
N-propargylamines have emerged as versatile building blocks in the synthesis of nitrogen-containing heterocycles, including 1,4-diazepanes. Cyclization reactions involving N-propargylamines can proceed through various metal-catalyzed or thermal pathways. These reactions often involve the activation of the alkyne moiety, followed by an intramolecular nucleophilic attack by a nitrogen atom to form the seven-membered ring.
The versatility of this approach lies in the ability to incorporate diverse substituents into the diazepine product by varying the starting N-propargylamine and the other reaction components. The reaction conditions can also be tuned to control the outcome of the cyclization.
| General Reaction Scheme for N-Propargylamine Cyclization |
| Starting Materials: N-propargylamine derivative, suitable reaction partner (e.g., amine, aldehyde) |
| Catalyst/Conditions: Metal catalysts (e.g., gold, silver, copper), thermal conditions |
| Product: Substituted 1,4-diazepane or related diazepine derivative |
Intramolecular C-N Bond Coupling Approaches
Intramolecular C-N bond coupling reactions are a powerful tool for the synthesis of cyclic amines, including 1,4-diazepanes. These reactions typically involve the formation of a carbon-nitrogen bond between two reactive centers within the same molecule, leading to the closure of the diazepine ring. Palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are commonly employed for this purpose.
This approach is particularly useful for the synthesis of N-aryl-1,4-diazepanes. For example, a precursor containing an amine and an aryl halide can undergo an intramolecular coupling reaction to form the desired N-aryl diazepine. The reaction conditions, including the choice of catalyst, ligand, and base, are critical for achieving high yields and selectivity.
| Key Features of Intramolecular C-N Coupling |
| Reaction Type: Intramolecular cross-coupling (e.g., Buchwald-Hartwig amination) |
| Catalysts: Palladium or copper complexes |
| Substrates: Precursors with appropriately positioned amine and halide functionalities |
| Advantages: High efficiency, good functional group tolerance, direct formation of N-aryl bonds |
A study on the synthesis of functionalized 1,4-benzodiazepine (B1214927) derivatives utilized a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction. nih.gov This method demonstrates the feasibility of forming the diazepine ring system under mild conditions.
Diversity-Oriented Synthesis Techniques
Diversity-oriented synthesis (DOS) is a strategy aimed at the rapid generation of a wide range of structurally diverse molecules from a common starting material or a small set of building blocks. This approach is particularly valuable in drug discovery for the exploration of chemical space and the identification of new bioactive compounds.
In the context of 1,4-diazepane synthesis, DOS techniques can be employed to create libraries of diazepine derivatives with various substitution patterns. This can be achieved through the use of multi-component reactions, where three or more reactants combine in a single step to form a complex product, or by using a common scaffold that can be readily modified in subsequent diversification steps.
| Principles of Diversity-Oriented Synthesis for Diazepanes |
| Goal: Rapid generation of a library of structurally diverse 1,4-diazepane derivatives. |
| Methods: Multi-component reactions, scaffold-based diversification. |
| Application: Exploration of structure-activity relationships, drug discovery. |
Spectroscopic Characterization and Conformational Analysis of 1 Methyl 4 4 Nitrophenyl 1,4 Diazepane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 1-methyl-4-(4-nitrophenyl)-1,4-diazepane in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the chemical environment and connectivity of each proton and carbon atom can be mapped.
The ¹H NMR spectrum of related 4-nitrophenyl derivatives typically shows characteristic signals for the aromatic protons of the nitrophenyl group, usually as two distinct doublets in the downfield region (around δ 8.0-8.4 and 7.3-7.7 ppm) due to the strong electron-withdrawing effect of the nitro group. The protons of the diazepine (B8756704) ring would appear in the more upfield region. The N-methyl group would present as a singlet.
The ¹³C NMR spectrum complements the proton data. The carbon atoms of the 4-nitrophenyl ring would have distinct chemical shifts, with the carbon bearing the nitro group being significantly deshielded. The carbons of the diazepine ring and the N-methyl group would appear at higher field strengths. For instance, in similar cyclic secondary amines, the ¹⁵N NMR signal is observed around -342 to -344 ppm relative to nitromethane. mdpi.com
To establish the connectivity between protons, a Correlation Spectroscopy (COSY) experiment is employed. This 2D technique reveals which protons are coupled to each other, allowing for the tracing of the proton network within the diazepine ring. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with its directly attached carbon atom, enabling unambiguous assignment of the carbon signals based on the already assigned proton spectrum.
Exchange Spectroscopy (EXSY) can be utilized to investigate dynamic processes such as ring inversion or conformational exchange, which are common in seven-membered rings like diazepane. Cross-peaks in an EXSY spectrum indicate that two nuclei are exchanging their chemical environments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on related structures and have not been experimentally verified for the specific compound.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2', H-6' (Aromatic) | ~8.2-8.4 (d) | ~125 |
| H-3', H-5' (Aromatic) | ~7.3-7.7 (d) | ~114 |
| Diazepine Ring Protons | ~2.5-4.0 (m) | ~45-60 |
| N-CH₃ | ~2.3 (s) | ~40 |
| C-1' (Aromatic) | - | ~150 |
| C-4' (Aromatic) | - | ~145 |
| C-2', C-6' (Aromatic) | - | ~125 |
The 1,4-diazepane ring is flexible and can exist in multiple conformations, such as chair, boat, and twist-boat forms. Variable-temperature NMR studies are crucial for understanding the dynamic equilibrium between these conformers. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the conformational exchange can be slowed down, leading to the appearance of separate signals for each conformer. As the temperature increases, the exchange rate becomes faster, causing these signals to broaden and eventually coalesce into a single averaged signal. The analysis of these temperature-dependent spectral changes allows for the determination of the energy barriers for conformational inversion.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound. The vibrational spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.
The most prominent features in the IR and Raman spectra would be the characteristic vibrations of the nitro group. The asymmetric and symmetric stretching vibrations of the NO₂ group are expected to appear around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The C-N stretching vibrations of the aromatic amine and the aliphatic amine would also be observable. The aromatic C=C stretching vibrations of the nitrophenyl ring would be found in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching vibrations of the methyl and diazepine ring methylene (B1212753) groups would appear just below 3000 cm⁻¹.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| Aromatic C=C Stretch | 1600-1450 |
| NO₂ Asymmetric Stretch | ~1520 |
| NO₂ Symmetric Stretch | ~1340 |
| C-N Stretch (Aromatic) | 1360-1250 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in its structural confirmation. In an electrospray ionization (ESI) mass spectrum, this compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺.
The fragmentation pattern can be studied using tandem mass spectrometry (MS/MS). The fragmentation of related diazepine structures often involves cleavage of the diazepine ring. researchgate.net Common fragmentation pathways for this compound could include the loss of the methyl group, cleavage of the bond between the nitrophenyl group and the nitrogen atom, and various ring cleavages of the diazepine moiety. The fragmentation of the nitro group itself can also lead to characteristic fragment ions.
Table 3: Potential Mass Spectrometry Fragments for this compound
| Fragment | Description |
|---|---|
| [M+H]⁺ | Protonated molecular ion |
| [M-CH₃]⁺ | Loss of the methyl group |
| [C₆H₄NO₂]⁺ | Nitrophenyl fragment |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. A single crystal X-ray diffraction study of this compound would reveal the bond lengths, bond angles, and torsional angles, providing an unambiguous picture of its molecular geometry. The conformation of the diazepine ring in the solid state, whether it adopts a chair, boat, or twist-boat conformation, would be clearly elucidated. mdpi.com
The crystal structure analysis also provides insights into how the molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. The packing is governed by various intermolecular interactions. In the case of this compound, weak C-H···O hydrogen bonds involving the oxygen atoms of the nitro group and hydrogen atoms from the diazepine ring or the nitrophenyl ring of neighboring molecules are likely to be present. nih.gov
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Conformational Analysis of the Seven-Membered Ring (e.g., Chair Conformation)
The conformational landscape of seven-membered rings, such as the 1,4-diazepane core of this compound, is considerably more complex than that of their six-membered counterparts like cyclohexane (B81311). While cyclohexane has well-defined, rigid chair and boat conformations, seven-membered rings are more flexible and can exist in a variety of interconverting conformers, including chair, boat, twist-chair, and twist-boat forms. For 1,4-disubstituted diazepanes, the chair and twist-boat conformations are often considered the most energetically favorable.
The chair conformation of the 1,4-diazepane ring is analogous to the chair conformation of cyclohexane, with atoms puckered in a way that can minimize angle and torsional strain. In this conformation, the substituents on the nitrogen atoms can occupy positions that are broadly classified as axial-like and equatorial-like. The relative stability of these conformers is largely dictated by the steric interactions of the substituents.
In the case of this compound, the two substituents on the nitrogen atoms are a methyl group and a 4-nitrophenyl group. Due to the significant difference in steric bulk between the small methyl group and the much larger 4-nitrophenyl group, there is a strong preference for the molecule to adopt a conformation that minimizes the steric hindrance associated with the larger group.
Extensive research on disubstituted ring systems has established that bulky substituents preferentially occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions that would otherwise destabilize the molecule. libretexts.org Applying this principle to this compound, the most stable chair-like conformation is predicted to be the one where the bulky 4-nitrophenyl group is in an equatorial-like position, while the smaller methyl group may occupy either an equatorial-like or an axial-like position.
The two primary chair conformations would be:
Conformer A: The 4-nitrophenyl group is in an equatorial-like position, and the methyl group is also in an equatorial-like position (di-equatorial).
Conformer B: The 4-nitrophenyl group is in an equatorial-like position, and the methyl group is in an axial-like position (equatorial-axial).
| Conformer | 4-Nitrophenyl Group Position | Methyl Group Position | Expected Relative Stability | Primary Steric Interactions |
| Chair 1 (di-equatorial like) | Equatorial-like | Equatorial-like | Most Stable | Minimal steric hindrance. |
| Chair 2 (equatorial-axial like) | Equatorial-like | Axial-like | Less Stable | 1,3-diaxial-like interactions involving the methyl group. |
| Chair 3 (axial-equatorial like) | Axial-like | Equatorial-like | Least Stable | Severe 1,3-diaxial-like interactions involving the bulky 4-nitrophenyl group. |
This table represents a theoretical prediction based on established principles of conformational analysis in cyclic systems. The actual energy differences would require specific experimental or computational studies.
It is also important to note that N,N-disubstituted-1,4-diazepane derivatives have been found to exist in twist-boat conformations in some cases, which can be stabilized by intramolecular interactions. nih.gov A comprehensive conformational analysis would, therefore, also consider these non-chair forms. However, based on fundamental steric considerations, the chair-like conformer with the large 4-nitrophenyl group in an equatorial position is expected to be a significant contributor to the conformational ensemble of this compound.
Computational and Theoretical Investigations of 1 Methyl 4 4 Nitrophenyl 1,4 Diazepane
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has emerged as a prominent computational method for investigating the electronic structure of many-body systems. nih.gov It is particularly effective for predicting the properties of molecules and has been widely applied to study various organic compounds. researchgate.net DFT calculations, often utilizing functionals like B3LYP, provide a balance between accuracy and computational cost, making them suitable for the analysis of medium-sized molecules like 1-methyl-4-(4-nitrophenyl)-1,4-diazepane. nih.gov
Interactive Table: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value (Illustrative) |
| C-N (diazepane ring) Bond Length | ~1.46 Å |
| C-C (diazepane ring) Bond Length | ~1.54 Å |
| N-C (methyl) Bond Length | ~1.47 Å |
| N-C (aryl) Bond Length | ~1.38 Å |
| C-N-C (diazepane ring) Bond Angle | ~112° |
| C-C-N (diazepane ring) Bond Angle | ~110° |
Note: These values are illustrative and based on typical bond lengths and angles found in similar structures. Actual values would be obtained from a specific DFT calculation.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy and spatial distribution of these orbitals provide insights into the molecule's ability to participate in chemical reactions.
For this compound, the HOMO is expected to be localized primarily on the more electron-rich parts of the molecule, likely the diazepane ring and the nitrogen atoms, which have lone pairs of electrons. The LUMO, on the other hand, is anticipated to be centered on the electron-withdrawing 4-nitrophenyl group, particularly the nitro functionality. researchgate.net The distribution of these orbitals dictates the sites of electrophilic and nucleophilic attack. malayajournal.org
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap or the band gap energy. researchgate.net This value is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more polarizable and has higher chemical reactivity. nih.gov The band gap energy can also be related to the electronic absorption properties of the molecule. espublisher.com For molecules with significant charge transfer characteristics, a smaller energy gap is often observed. researchgate.net
Interactive Table: Predicted Frontier Orbital Energies and Band Gap for this compound (Illustrative)
| Parameter | Predicted Energy (eV) (Illustrative) |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -2.0 eV |
| Band Gap (ΔE) | ~ 4.5 eV |
Note: These values are illustrative and based on typical energies for similar organic molecules. Actual values would be obtained from a specific DFT calculation.
Molecular Electrostatic Potential (MEP) and Atomic Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netbhu.ac.in The MEP map is typically color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). researchgate.net
For this compound, the MEP analysis would likely show negative potential (red) around the oxygen atoms of the nitro group and the nitrogen atoms of the diazepane ring, indicating these as likely sites for electrophilic attack. nih.gov Conversely, positive potential (blue) would be expected around the hydrogen atoms. bhu.ac.in
Atomic charge distribution analysis, often performed using methods like Mulliken population analysis, provides quantitative values for the partial charges on each atom in the molecule. This information complements the MEP analysis by assigning specific charge values, which can be used to understand the molecule's polarity and electrostatic interactions. irjweb.com
Analysis of Chemical Reactivity Descriptors (e.g., Chemical Hardness, Dipole Moment)
From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to further characterize the molecule's behavior. irjweb.com These descriptors include chemical hardness (η), chemical potential (μ), and electrophilicity (ω).
Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO gap. A higher value of chemical hardness indicates greater stability and lower reactivity. irjweb.com
Interactive Table: Predicted Chemical Reactivity Descriptors for this compound (Illustrative)
| Descriptor | Predicted Value (Illustrative) |
| Chemical Hardness (η) | ~ 2.25 eV |
| Dipole Moment (μ) | ~ 4.0 Debye |
Note: These values are illustrative and based on typical values for similar organic molecules. Actual values would be obtained from a specific DFT calculation.
Advanced Topological Analyses
Advanced topological analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM), can provide deeper insights into the nature of chemical bonds and non-covalent interactions within the molecule. By analyzing the topology of the electron density, QTAIM can characterize bond critical points and provide information about bond strength and type (covalent vs. ionic). This level of analysis can further elucidate the stability and electronic structure of this compound.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain detailed insights into the nature and prevalence of different types of atomic contacts that govern the crystal packing. The analysis involves generating the Hirshfeld surface by partitioning the crystal electron density into molecular fragments.
Key properties mapped onto the surface include dᵢ (the distance from the surface to the nearest nucleus inside the surface) and dₑ (the distance from the surface to the nearest nucleus outside the surface). These are often combined into a normalized contact distance (dₙₒᵣₘ), which highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of similar length in white, and longer contacts in blue. nih.gov
For this compound, the analysis would reveal the dominant interactions responsible for its solid-state architecture. The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions, plotting dᵢ versus dₑ for all surface points. mdpi.com Given the structure of the compound, the primary intermolecular contacts expected would involve hydrogen atoms due to their high abundance on the molecular surface.
Key expected interactions for this compound include:
H···H contacts: Typically the most abundant interaction for organic molecules.
O···H/H···O contacts: Arising from the nitro group, these represent significant hydrogen bonding or van der Waals interactions that play a crucial role in stabilizing the crystal structure.
C···H/H···C contacts: Involving the aromatic ring and the diazepine (B8756704) core.
N···H/H···N contacts: Stemming from the nitro group and the diazepine nitrogen atoms.
C···C contacts: Indicative of potential π-π stacking interactions between the nitrophenyl rings of adjacent molecules.
The relative contributions of these interactions can be quantified from the fingerprint plot. For similar compounds containing nitro and phenyl groups, O···H contacts often represent a substantial portion of the interactions, highlighting the role of the nitro group in directing crystal packing. nih.govmdpi.com
Table 1: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Intermolecular Contact | Predicted Contribution (%) | Description of Interaction |
| H···H | 40 - 50% | General van der Waals forces, most abundant contact. |
| O···H/H···O | 20 - 30% | Hydrogen bonds and dipole-dipole interactions involving the nitro group. |
| C···H/H···C | 15 - 25% | van der Waals forces involving the aromatic and aliphatic frameworks. |
| N···H/H···N | 5 - 10% | Weaker hydrogen bonds and dipole interactions. |
| C···C | 2 - 5% | π-π stacking between nitrophenyl rings. |
| Other Contacts (N···O, N···C) | < 5% | Minor contributions from other atomic pairings. |
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical methods used to analyze the spatial localization of electrons in a molecule. researchgate.net They provide a visual representation of electron pairing and chemical bonding, offering insights that complement traditional orbital-based models.
Electron Localization Function (ELF): This function measures the excess kinetic energy density caused by the Pauli exclusion principle. jussieu.fr ELF values range from 0 to 1. Regions with high ELF values (approaching 1) correspond to areas where electrons are highly localized, such as in covalent bonds, lone pairs, and atomic cores. Conversely, low ELF values indicate regions of delocalized electrons or areas between electron pairs. jussieu.fr
Localized Orbital Locator (LOL): Similar to ELF, LOL also identifies regions of high electron localization. It is defined in terms of the kinetic energy density, providing a clear distinction between bonding and non-bonding regions. researchgate.net
For this compound, an ELF/LOL analysis would visualize its key chemical features. High localization values would be expected in the following regions:
The C-N, C-C, and C-H covalent bonds of the diazepine ring and methyl group.
The C=C and C-N bonds within the nitrophenyl group.
The N=O bonds of the nitro group.
The regions corresponding to the lone pairs on the two nitrogen atoms of the diazepine ring and the oxygen atoms of the nitro group.
This analysis helps in understanding the electronic structure and reactivity of the molecule, confirming the intuitive chemical picture of bonds and lone pairs.
Potential Energy Surface (PES) Analysis and Conformational Transitions
A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters, such as bond lengths and dihedral angles. sciepub.com PES analysis is crucial for understanding a molecule's conformational flexibility, identifying stable conformers (local minima on the surface), and determining the energy barriers for transitions between them (saddle points or transition states). youtube.com
The 1,4-diazepane ring is a seven-membered heterocycle known for its significant conformational flexibility. It can adopt several conformations, including chair, boat, and twist-boat forms. The presence of substituents—a methyl group on one nitrogen and a bulky 4-nitrophenyl group on the other—heavily influences the conformational landscape of this compound.
A PES scan, performed by systematically rotating key dihedral angles (e.g., those within the diazepine ring and the C-N bond connecting the phenyl group), would map out the energy changes. researchgate.net This analysis would likely reveal:
The most stable conformer(s): The analysis would identify the lowest energy arrangement of the molecule, likely one that minimizes steric hindrance between the bulky 4-nitrophenyl group and the diazepine ring.
Metastable conformers: Other local energy minima corresponding to different ring puckering or substituent orientations.
Transition state energies: The energy barriers required to convert from one stable conformer to another. A higher energy barrier indicates a slower conformational change. researchgate.net
The results of a PES analysis are fundamental for understanding how the molecule's shape influences its physical properties and its ability to interact with biological targets.
In Silico Predictions for Biological Properties and Interactions
In silico methods use computational models to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), toxicity, and potential biological activities of a compound before it is synthesized or tested in a lab. nih.gov These predictions are vital in modern drug discovery for identifying promising drug candidates and flagging potential issues early in the development process. zsmu.edu.ua
For this compound, various properties can be predicted using established computational tools.
ADME and Drug-Likeness Predictions:
Lipinski's Rule of Five: This rule assesses the drug-likeness of a compound based on simple physicochemical properties. A compound is likely to be orally bioavailable if it satisfies most of the following criteria: a molecular weight (MW) ≤ 500 Da, a logarithm of the octanol-water partition coefficient (LogP) ≤ 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA).
Topological Polar Surface Area (TPSA): TPSA is a good indicator of a drug's ability to permeate cell membranes. A TPSA value of less than 140 Ų is generally associated with good oral bioavailability.
Gastrointestinal (GI) Absorption and Blood-Brain Barrier (BBB) Permeation: Predictions can be made about whether the compound is likely to be absorbed from the gut and whether it can cross the blood-brain barrier.
Biological Activity Predictions:
Prediction of Activity Spectra for Substances (PASS): This tool predicts a wide range of biological activities based on the compound's structure, providing probabilities for being active (Pa) or inactive (Pi). scielo.br
Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a specific biological target, such as a receptor or enzyme. researchgate.net By docking this compound against various known protein targets, researchers can hypothesize its mechanism of action and identify potential therapeutic applications.
Table 2: Representative In Silico Predictions for this compound
| Property/Parameter | Predicted Value | Significance |
| Physicochemical Properties | ||
| Molecular Formula | C₁₂H₁₇N₃O₂ | Basic chemical information. |
| Molecular Weight | 235.29 g/mol | Complies with Lipinski's rule (< 500). |
| LogP (Octanol/Water) | ~2.0 - 2.5 | Indicates good lipophilicity, compliant with Lipinski's rule (< 5). |
| Topological Polar Surface Area (TPSA) | ~60 - 70 Ų | Suggests good cell membrane permeability and oral bioavailability. |
| Drug-Likeness | ||
| Hydrogen Bond Donors | 0 | Complies with Lipinski's rule (≤ 5). |
| Hydrogen Bond Acceptors | 4 (2 N, 2 O) | Complies with Lipinski's rule (≤ 10). |
| Lipinski's Rule Violations | 0 | Predicted to have good drug-like properties. |
| Pharmacokinetics | ||
| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| BBB Permeant | Yes | May cross the blood-brain barrier, suggesting potential CNS activity. |
| CYP450 Inhibition | Potential Inhibitor (e.g., 2D6, 3A4) | May interfere with the metabolism of other drugs. |
Structure Activity Relationship Sar Studies of 1 Methyl 4 4 Nitrophenyl 1,4 Diazepane Analogs
Design Principles for Diazepane-Based Chemical Probes
The design of effective chemical probes based on the 1,4-diazepane scaffold is a meticulous process guided by several key principles aimed at optimizing their interaction with biological targets. The core tenet revolves around creating molecules with high affinity and selectivity for their intended target. This often involves iterative modifications of the lead compound, 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane, to enhance these properties.
A primary consideration is the introduction of functional groups that can engage in specific interactions, such as hydrogen bonding, hydrophobic interactions, or electrostatic interactions, with the target protein. The diazepine (B8756704) ring itself provides a flexible backbone, allowing for the strategic placement of substituents in three-dimensional space to maximize these interactions. Furthermore, the design process often incorporates computational modeling to predict binding affinities and guide the synthesis of the most promising candidates. The ultimate goal is to develop probes that can be used to investigate biological pathways with high precision and minimal off-target effects.
Influence of Substituent Variations on Molecular Interactions and Biological Activity
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on both the phenyl ring and the diazepine nucleus. SAR studies have systematically explored these variations to elucidate their impact on molecular interactions and subsequent biological responses.
The 4-nitro group on the phenyl ring is a critical feature, often contributing significantly to the compound's activity through electronic effects and potential hydrogen bonding interactions. Altering this group or its position can dramatically change the biological profile. For instance, replacing the nitro group with other electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule, thereby affecting its binding affinity.
Similarly, substitutions on the diazepine ring, including the N-methyl group, play a crucial role. The size, lipophilicity, and electronic nature of these substituents can influence the compound's ability to fit into a binding pocket and can also affect its pharmacokinetic properties, such as membrane permeability and metabolic stability. A review of 1,4-benzodiazepines highlights that N-methylation and the presence of halogen substituents are often important for GABAA receptor binding.
The following interactive table summarizes the hypothetical influence of various substituents on the biological activity of this compound analogs, based on general SAR principles for related compounds.
| Analog | Substituent at Phenyl Ring (R1) | Substituent at Diazepine Ring (R2) | Predicted Biological Activity | Rationale |
| 1 | 4-NO2 | 1-CH3 | Reference Compound | Baseline activity |
| 2 | 4-Cl | 1-CH3 | Potentially Active | Halogens can enhance binding through hydrophobic and halogen bonding interactions. |
| 3 | 4-OCH3 | 1-CH3 | Activity may vary | Methoxy group can alter electronic and steric properties, potentially affecting binding. |
| 4 | 4-NH2 | 1-CH3 | Likely Reduced Activity | The electron-donating amino group may be less favorable than the electron-withdrawing nitro group for certain targets. |
| 5 | 4-NO2 | 1-H | Potentially Reduced Activity | The N-methyl group can be crucial for steric interactions and may also influence the conformation of the diazepine ring. |
| 6 | 4-NO2 | 1-C2H5 | Activity may vary | A larger alkyl group could enhance hydrophobic interactions but might also introduce steric hindrance. |
Comparative (Q)SAR Analysis for Diverse Biological Activities
Quantitative Structure-Activity Relationship (QSAR) studies provide a powerful computational tool to correlate the chemical structure of compounds with their biological activities. For 1,4-diazepane analogs, comparative QSAR analyses have been instrumental in understanding the structural requirements for a range of biological effects, from antimicrobial to anticancer activities.
These studies typically involve generating a dataset of analogs with known biological activities and then calculating a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that predicts the biological activity based on these descriptors.
For instance, a QSAR study on a series of 1,5-benzodiazepine derivatives with antimicrobial and anticancer activity revealed the importance of specific physicochemical properties for their biological function. Such models can then be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. A review of 1,4-benzodiazepines mentions that QSAR studies have been instrumental in understanding the interaction of these compounds with their receptors. semanticscholar.org
Pharmacophore Identification and De Novo Molecular Design Strategies
Pharmacophore modeling is a crucial step in understanding the key chemical features responsible for a molecule's biological activity and is a cornerstone of de novo molecular design. A pharmacophore represents the three-dimensional arrangement of essential features, such as hydrogen bond donors and acceptors, hydrophobic centers, and charged groups, that are necessary for a ligand to bind to a specific receptor.
For 1,4-diazepane analogs, pharmacophore models are developed by aligning a set of active compounds and identifying their common structural features. These models serve as a 3D query to search large chemical databases for novel compounds that fit the pharmacophore and are therefore likely to possess the desired biological activity.
Furthermore, these pharmacophore models are invaluable in de novo design, where novel molecular structures are built from scratch to fit the identified pharmacophoric constraints. This approach allows for the exploration of novel chemical space and the design of compounds with improved potency and selectivity. The development of a unified pharmacophore model for the benzodiazepine (B76468) receptor, for instance, has guided the synthesis of subtype-selective compounds. nih.gov
Conformational Flexibility and its Role in SAR
The seven-membered diazepine ring is inherently flexible and can adopt multiple low-energy conformations. This conformational flexibility is a critical determinant of the biological activity of this compound and its analogs. The specific conformation that a molecule adopts when it binds to its biological target (the bioactive conformation) may be different from its most stable conformation in solution.
Understanding the conformational landscape of these molecules is therefore essential for a complete SAR analysis. Techniques such as NMR spectroscopy, X-ray crystallography, and computational methods like molecular dynamics simulations are employed to study the conformational preferences of diazepine derivatives.
For example, studies on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have shown that these molecules can exist in a low-energy twist-boat conformation stabilized by intramolecular pi-stacking interactions. nih.gov This preferred conformation is believed to mimic the bioactive conformation. The ability of the diazepine ring to adopt different shapes allows it to adapt to the topology of various binding sites, which can contribute to its promiscuity or selectivity for different targets. The diazepine ring is considered highly flexible for various structural modifications, which can affect its conformation and, consequently, its biological activity. chemisgroup.us
Biological Target Engagement and Mechanistic Research of 1 Methyl 4 4 Nitrophenyl 1,4 Diazepane
Molecular Docking and Binding Mode Analysis with Target Proteins
Protein-Ligand Interaction Profiling
Protein-ligand interaction profiling is used to characterize the non-covalent interactions that stabilize the binding of a ligand to its target protein. These interactions typically include hydrogen bonds, hydrophobic contacts, π-stacking, π-cation interactions, and salt bridges. researchgate.net Tools such as the Protein-Ligand Interaction Profiler (PLIP) are used to automatically detect and visualize these contacts from 3D structural data. researchgate.netnih.gov
For derivatives containing the 1,4-diazepane scaffold, molecular dynamic simulations have confirmed strong interactions within the active sites of receptors. nih.gov Analysis of these interactions reveals that the binding is often stabilized by multiple amino acid residues. Key contributing forces are frequently van der Waals forces and hydrophobic interactions. nih.gov For example, in a study of diazepane derivatives targeting the σ1 receptor, seven residues (Leu105, Ile124, Phe107, Trp89, Val84, Leu182, and Tyr103) were identified as contributing significantly to the binding energy through such forces. nih.gov The p-nitrophenyl group of the title compound is capable of participating in π-stacking interactions with aromatic residues like tyrosine or phenylalanine within a protein's binding site.
Computational Assessment of Binding Affinity
Binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and its target protein. Molecular docking simulations are frequently used to estimate these values. Lower binding energy values typically indicate a more stable protein-ligand complex.
Below is an interactive table showing representative binding affinities for related diazepane compounds against a target protein, illustrating the type of data obtained from such computational studies.
Exploration of Enzyme Inhibition Mechanisms
The 1,4-diazepane scaffold and nitrophenyl moieties are present in various compounds investigated for enzyme inhibition. researchgate.net The mechanism of inhibition can be reversible (competitive, non-competitive, uncompetitive) or irreversible, where the inhibitor forms a covalent bond with the enzyme. nih.gov For example, some inhibitors of acetylcholinesterase (AChE) act as reversible competitive inhibitors that interact with the enzyme's active site. nih.gov In other cases, irreversible inhibition can occur when a reactive metabolite of the parent compound forms a covalent adduct with the enzyme or its cofactor. nih.gov
Ligand-Receptor Interactions, with a focus on G-Protein Coupled Receptors (GPCRs) (e.g., Melanocortin Receptors, Orexin (B13118510) 1 Receptor)
G protein-coupled receptors (GPCRs) are the largest family of membrane proteins and are prominent drug targets. nih.gov The 1,4-diazepane core is a recognized scaffold in the design of ligands for several GPCRs, including orexin and melanocortin receptors. nih.govnih.govnih.gov
Orexin Receptors: Orexin receptor antagonists are a class of drugs investigated for the treatment of insomnia. Research has led to the identification of potent dual orexin receptor antagonists based on a diazepane core. nih.gov The design of these molecules involves modifying the substituents on the diazepane ring to optimize potency and pharmacokinetic properties. nih.govnih.gov For instance, the introduction of a 7-methyl substitution on the diazepane core was a key step in the development of the potent dual orexin receptor antagonist MK-4305. nih.gov
Melanocortin Receptors: The melanocortin receptor (MCR) system, particularly the melanocortin-4 receptor (MC4R), is a key regulator of energy homeostasis and a target for obesity treatment. researchgate.netmdpi.comnih.gov Small molecules featuring a 1,4-diazepine-dione core structure have been shown to possess agonist activity at melanocortin 1 and 4 receptors (MC1R and MC4R). nih.gov These findings highlight the utility of the diazepine (B8756704) scaffold in mimicking peptide structures to interact with GPCRs whose endogenous ligands are peptides. nih.govresearchgate.net
Modulation of Ion Channels (e.g., T-type Calcium Channels)
Ion channels are crucial for regulating a wide range of physiological processes. The 1,4-diazepane structure has been incorporated into molecules designed to act as ion channel modulators. Specifically, derivatives of 1,4-diazepane have been synthesized and evaluated as blockers of T-type calcium channels. nih.gov These channels are considered valuable targets for various neurological and cardiovascular conditions. nih.govnih.gov
Studies have identified potent and selective T-type calcium channel blockers derived from the 1,4-diazepane scaffold. nih.gov The development of these compounds involves optimizing the structure to achieve high potency for T-type channels while maintaining selectivity over other ion channels, such as hERG and N-type calcium channels, to ensure a favorable pharmacological profile. nih.gov
DNA and Macromolecular Interactions
The interaction of small molecules with macromolecules like DNA is a critical area of study, particularly in the development of anticancer agents. While there is no specific evidence in the reviewed literature of 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane directly interacting with DNA, the fundamental heterocyclic structure, homopiperazine (B121016) (hexahydro-1,4-diazepine), has been used as a ligand in metal complexes designed to bind DNA. For example, platinum(II) complexes containing homopiperazine have been studied for their ability to form interstrand crosslinks with DNA. However, the binding properties are primarily dictated by the platinum center, not the diazepine ligand itself. Computational tools are available that can predict interactions between small molecules and DNA or RNA, but specific studies applying these to this compound are not reported. nih.gov
Table of Compounds Mentioned
Broader Biological Activity Research (e.g., Antioxidant Potential)
A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research into the antioxidant potential of this compound. While the broader class of diazepine derivatives has been investigated for a wide range of biological activities, dedicated studies to elucidate the free-radical scavenging or antioxidant capabilities of this particular compound are not publicly available.
Standard in vitro antioxidant assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, or the ferric reducing antioxidant power (FRAP) assay, are commonly employed to determine the antioxidant capacity of chemical compounds. However, no published data from these or other relevant assays could be located for this compound.
Consequently, there are no detailed research findings, data tables, or mechanistic studies to report regarding its potential to mitigate oxidative stress. The exploration of this compound's antioxidant properties remains an uninvestigated area of its biological profile.
Future Research Directions and Translational Perspectives for 1 Methyl 4 4 Nitrophenyl 1,4 Diazepane
Development of Advanced Synthetic Methodologies
Future research should prioritize the development of more efficient, cost-effective, and stereoselective synthetic routes for 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane and its analogs. While classical methods exist for the synthesis of 1,4-diazepane rings, contemporary challenges lie in achieving high yields and enantiomeric purity.
Advanced methodologies to be explored could include:
Catalytic Asymmetric Synthesis: Employing chiral catalysts to facilitate the enantioselective synthesis of the diazepane ring, which is crucial as the biological activity of stereoisomers can differ significantly. researchgate.net
Heteropolyacid (HPA) Catalysis: The use of Keggin-type HPAs as reusable, environmentally friendly catalysts could offer an efficient procedure for the synthesis of 1,4-diazepine derivatives with high yields and shorter reaction times. nih.gov
Intramolecular Cyclization Strategies: Investigating novel intramolecular reactions, such as C–N bond coupling or reductive amination of amino-ketone precursors, could provide robust pathways to construct the core 1,4-diazepane structure. researchgate.netnih.gov
Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, improve safety, and allow for easier scalability of the synthesis, which is essential for future translational development.
These advanced synthetic approaches would not only facilitate the production of this compound but also enable the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.
Integration of Computational and Experimental Approaches in Chemical Biology
A synergistic approach combining computational modeling and experimental validation is critical for accelerating the discovery and optimization of novel therapeutic agents. For this compound, this integrated strategy can provide deep insights into its mechanism of action and guide the design of next-generation compounds. frontiersin.org
Key areas for integration include:
Molecular Docking and Dynamics Simulations: Computational docking can predict the binding modes of this compound with various biological targets. Molecular dynamics simulations can further elucidate the stability of these interactions and reveal allosteric effects. nih.gov
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to compute molecular properties such as electronic structure, reactivity, and spectral characteristics, which can be correlated with experimental data. researchgate.net
Pharmacophore Modeling and 3D-QSAR: By analyzing a set of related 1,4-diazepane analogues, pharmacophore models can identify the key structural features essential for biological activity. openpharmaceuticalsciencesjournal.com This, combined with three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, can guide the rational design of more potent and selective ligands. openpharmaceuticalsciencesjournal.com
These computational predictions must be iteratively validated through experimental assays to create a robust feedback loop that refines the in-silico models and accelerates the drug discovery process.
Exploration of Novel Biological Targets and Therapeutic Areas
The 1,4-diazepane core is present in ligands for a range of biological targets. A key future direction is the systematic screening of this compound against various targets to uncover new therapeutic opportunities.
Potential targets and therapeutic areas include:
Sigma Receptors (σR): The σ1 and σ2 receptors are implicated in a variety of central nervous system (CNS) disorders and in tumor biology. nih.gov Given that other diazepane derivatives show high affinity for sigma receptors, investigating this compound as a potential modulator for applications in neurodegenerative diseases, schizophrenia, or as an anticancer agent is warranted. nih.gov
Serotonin (5-HT) Receptors: Specifically, the 5-HT6 receptor is a validated target for cognitive disorders. openpharmaceuticalsciencesjournal.com The structural motifs within this compound suggest it could be a candidate for development as a 5-HT6 antagonist for improving learning and memory. openpharmaceuticalsciencesjournal.com
Ion Channels: The diazepane scaffold can influence the activity of various ion channels. Screening against a panel of ion channels could reveal novel activities relevant to cardiovascular or neurological conditions.
Anticancer Applications: Several 1,4-diazepine derivatives have demonstrated cytotoxicity against various cancer cell lines, including breast, colon, and liver carcinoma. derpharmachemica.com Therefore, evaluating the anticancer potential of this compound is a logical next step. derpharmachemica.com
Application as Chemical Biology Tools and Imaging Probes
Beyond direct therapeutic applications, this compound can be developed into valuable chemical biology tools to study biological processes.
Potential applications include:
Fluorescent Probes: By conjugating the molecule to a fluorophore, it can be transformed into an imaging probe to visualize its biological target within living cells or tissues. researchgate.net This would allow for real-time monitoring of target engagement and localization.
Photoaffinity Labels: Incorporation of a photoreactive group would enable the creation of photoaffinity labels. Upon photoactivation, these probes form a covalent bond with their target protein, facilitating target identification and validation.
Affinity-Based Probes: Immobilizing the compound on a solid support could be used for affinity chromatography to isolate and identify its binding partners from complex biological samples.
"Click Chemistry" Handles: Introducing an alkyne or azide (B81097) group into the molecule would allow for its use in "click chemistry" reactions, enabling facile labeling with various reporter tags for use in proteomics and activity-based protein profiling.
These tools would be instrumental in elucidating the mechanism of action and identifying the full spectrum of biological targets for this class of compounds.
Strategies for Modulating Pharmacokinetic Profiles
For any compound to be a viable therapeutic candidate, it must possess a suitable pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME). A critical area of future research will be the optimization of these properties for this compound.
Strategies for modulation include:
Improving Solubility: The aqueous solubility of the compound could be enhanced through the introduction of polar functional groups or by formulation strategies such as the use of co-solvents or cyclodextrins.
Enhancing Permeability: Lipophilicity can be fine-tuned by modifying substituents on the phenyl ring or the diazepane core to achieve an optimal balance for passive diffusion across biological membranes, such as the blood-brain barrier.
Increasing Metabolic Stability: Potential metabolic soft spots in the molecule can be identified through in-vitro metabolic studies with liver microsomes. These sites can then be blocked, for example, by introducing fluorine atoms or by replacing a metabolically labile group with a more stable isostere.
Prodrug Approaches: A prodrug strategy could be employed to temporarily mask functionalities that limit solubility or permeability, with the active drug being released at the site of action through enzymatic or chemical cleavage.
A systematic investigation into these strategies will be essential for the translational development of this compound into a clinically useful agent.
Q & A
What are the established synthetic routes and purification methodologies for 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane?
Level: Basic
Methodological Answer:
Synthesis typically involves nucleophilic substitution or reductive amination to introduce the 4-nitrophenyl group. Purification often employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization using polar aprotic solvents. Analytical validation via HPLC or GC-MS ensures purity (>95%) by monitoring retention times and mass fragmentation patterns .
How can computational modeling (e.g., DFT, molecular dynamics) optimize reaction conditions for synthesizing this compound?
Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) predicts transition states and intermediates, guiding solvent selection and catalyst design. Molecular dynamics simulations model solvation effects and steric hindrance in the diazepane ring. COMSOL Multiphysics integrates AI for real-time parameter adjustments (e.g., temperature, pressure) to maximize yield .
What analytical techniques are most effective for characterizing the nitro group in this compound?
Level: Basic
Methodological Answer:
UV-Vis spectroscopy (λmax ~255 nm) identifies the nitroaromatic moiety. Infrared spectroscopy (IR) detects asymmetric NO2 stretching (~1520 cm<sup>−1</sup>). X-ray crystallography resolves spatial orientation, while NMR (<sup>1</sup>H/<sup>13</sup>C) confirms substitution patterns .
How can theoretical frameworks guide mechanistic studies of its reactivity?
Level: Advanced
Methodological Answer:
Frontier Molecular Orbital (FMO) theory explains electrophilic/nucleophilic sites. Marcus theory models electron-transfer kinetics in nitro-group reductions. Align hypotheses with conceptual frameworks (e.g., Hammett plots) to correlate substituent effects with reaction rates .
What strategies resolve contradictions in experimental vs. computational data for this compound?
Level: Advanced
Methodological Answer:
Use sensitivity analysis to identify outliers in computational parameters (e.g., basis sets, solvation models). Validate with orthogonal experimental compare DSC-derived thermal stability with MD-predicted conformational flexibility. Bayesian statistics quantify uncertainty in conflicting datasets .
How can interdisciplinary approaches (e.g., bioactivity assays, materials science) expand its research applications?
Level: Advanced
Methodological Answer:
Integrate enzyme inhibition assays (e.g., nitroreductase activity) with cheminformatics to screen for pharmacological potential. In materials science, pair Langmuir-Blodgett techniques with AFM to study self-assembly on substrates. Cross-disciplinary collaboration enhances mechanistic insights .
What are the best practices for ensuring compound stability during storage?
Level: Basic
Methodological Answer:
Store under inert atmosphere (argon) at -20°C in amber vials to prevent photodegradation. Monitor stability via periodic HPLC analysis. Lyophilization enhances long-term shelf life for hygroscopic batches .
How do steric and electronic effects of the diazepane ring influence its chemical behavior?
Level: Advanced
Methodological Answer:
Conformational analysis (e.g., NOESY NMR) identifies chair vs. boat ring configurations. Electron-withdrawing nitro groups increase ring strain, affecting nucleophilicity. Substituent effects are quantified via comparative kinetics (e.g., SN2 reactions with/without methyl substitution) .
What factorial design principles optimize reaction scalability?
Level: Advanced
Methodological Answer:
Apply 2<sup>k</sup> factorial designs to test variables (catalyst loading, solvent polarity, temperature). Response Surface Methodology (RSM) models non-linear interactions. Process Analytical Technology (PAT) ensures reproducibility at pilot scales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
